molecular formula C8H8O4 B1625348 Ethyl 5-formylfuran-3-carboxylate CAS No. 32365-53-0

Ethyl 5-formylfuran-3-carboxylate

Cat. No.: B1625348
CAS No.: 32365-53-0
M. Wt: 168.15 g/mol
InChI Key: VSFIKMQXNZNJAL-UHFFFAOYSA-N
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Description

Ethyl 5-formylfuran-3-carboxylate (CAS 32365-53-0) is a furan derivative with a molecular formula of C₈H₈O₄ and a molecular weight of 168.15 g/mol . Its structure features a furan ring substituted with a formyl group (-CHO) at position 5 and an ethyl ester (-COOEt) at position 3 (Figure 1). This compound is primarily used in organic synthesis and materials science due to its reactivity, particularly in electrophilic substitution and cross-coupling reactions. Safety data indicate that it requires handling in well-ventilated areas with appropriate personal protective equipment (PPE), including gloves and eye protection, to mitigate risks of irritation .

Properties

IUPAC Name

ethyl 5-formylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFIKMQXNZNJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449999
Record name Ethyl 5-formylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32365-53-0
Record name Ethyl 5-formylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formylfuran-3-carboxylate can be synthesized through several methods. One common synthetic route involves the formylation of ethyl furan-3-carboxylate. This can be achieved using Vilsmeier-Haack reaction, where ethyl furan-3-carboxylate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the formylation process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formylfuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-formylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug discovery.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 5-formylfuran-3-carboxylate depends on the specific reactions it undergoes. In general, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of various products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethyl 5-Methylfuran-3-Carboxylate (CAS 26501-83-7)

  • Structure : Replaces the formyl (-CHO) group at position 5 with a methyl (-CH₃) group.
  • Molecular Formula : C₈H₁₀O₃ (MW: 154.16 g/mol) .
  • Reactivity : The absence of the formyl group reduces electrophilicity, limiting its utility in condensation or nucleophilic addition reactions compared to the formyl-substituted analogue.
  • Applications: Primarily used as a building block for non-polar derivatives or in studies requiring steric effects without electronic activation.

Methyl 5-Formylfuran-3-Carboxylate (CAS 102169-71-1)

  • Structure : Substitutes the ethyl ester (-COOEt) with a methyl ester (-COOMe).
  • Molecular Formula : C₇H₆O₄ (MW: 154.12 g/mol) .
  • Reactivity: The shorter alkyl chain increases polarity, enhancing solubility in polar solvents like methanol or water. However, the methyl ester may hydrolyze faster under acidic/basic conditions compared to the ethyl analogue.
  • Applications : Favored in reactions requiring rapid ester cleavage or where steric hindrance from a larger ester group is undesirable.

5-Formylfuran-3-Carboxylic Acid (CAS 603999-19-5)

  • Structure : Replaces the ethyl ester with a carboxylic acid (-COOH) group.
  • Molecular Formula : C₆H₄O₄ (MW: 140.09 g/mol) .
  • Reactivity : The free carboxylic acid enables direct conjugation with amines or alcohols via amidation/esterification. However, the acidic proton introduces challenges in storage (e.g., dimerization via hydrogen bonding) .
  • Safety : Higher acute toxicity (oral and dermal) compared to its esterified counterparts, necessitating stricter exposure controls .

Functional Group Impact on Reactivity and Stability

Substituent Effects on Electrophilicity

  • The formyl group in this compound enhances reactivity toward nucleophiles (e.g., in Knoevenagel condensations), whereas methyl or ester groups lack this activation .
  • Ester vs. Acid : Ethyl esters offer better hydrolytic stability than methyl esters or carboxylic acids, making them preferable for prolonged reactions in aqueous media .

Steric and Electronic Modifications

  • Ethyl vs. Methyl Esters: Ethyl groups provide moderate steric hindrance, balancing reactivity and stability. For example, in phosphonomethylation reactions, ethyl esters resist transesterification better than methyl derivatives .
  • Positional Isomerism: Derivatives with substituents at positions 2 or 4 (e.g., phosphonomethyl groups) exhibit distinct reactivity patterns, such as P-C bond cleavage in position 3 versus stability in position 2 .

Key Data Table: Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Reactivity/Safety Considerations
This compound 32365-53-0 C₈H₈O₄ 168.15 5-CHO, 3-COOEt High electrophilicity; moderate hydrolytic stability
Ethyl 5-methylfuran-3-carboxylate 26501-83-7 C₈H₁₀O₃ 154.16 5-CH₃, 3-COOEt Low electrophilicity; inert in condensation reactions
Mthis compound 102169-71-1 C₇H₆O₄ 154.12 5-CHO, 3-COOMe Faster ester hydrolysis; higher polarity
5-Formylfuran-3-carboxylic acid 603999-19-5 C₆H₄O₄ 140.09 5-CHO, 3-COOH High toxicity; prone to hydrogen bonding

Biological Activity

Ethyl 5-formylfuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its furan ring, which contributes to its reactivity and biological properties. The molecular formula is C9H10O4C_9H_{10}O_4, with a molecular weight of approximately 182.18 g/mol. The presence of both aldehyde and ester functional groups allows for diverse chemical interactions, making it a valuable compound for further research.

Antimicrobial Activity

Several studies have indicated that derivatives of this compound exhibit significant antimicrobial activities. For instance, research has shown that compounds containing furan moieties can inhibit the growth of various bacteria and fungi. In particular, derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibitory concentrations (IC) at levels as low as 50 µM in some cases .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies suggest that this compound can induce cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Addition : The aldehyde group can act as an electrophile, facilitating nucleophilic attack by biological molecules, which may lead to the formation of adducts that disrupt cellular function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan rings can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Case Studies

StudyFindingsReference
Antimicrobial EvaluationShowed significant inhibition against both Gram-positive and Gram-negative bacteria with IC values <50 µM
Anticancer ActivityInduced apoptosis in HeLa and HepG2 cell lines; increased caspase activity observed
Mechanistic InsightsProposed ROS generation as a key factor in cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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